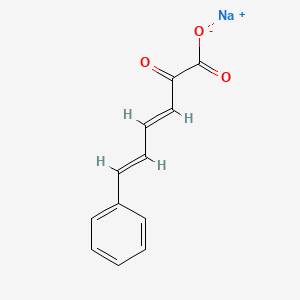

Sodium 2-oxo-6-phenylhexa-3,5-dienoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3E,5E)-2-oxo-6-phenylhexa-3,5-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3.Na/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1/b8-4+,9-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRYECFRTHOFDG-VYMJFYGFSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Transformations and Pathways of 2 Oxo 6 Phenylhexa 3,5 Dienoate

2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Hydrolase (BphD) Activity and Specificity

The primary enzyme responsible for the transformation of 2-oxo-6-phenylhexa-3,5-dienoate is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase, commonly known as BphD. This enzyme plays a crucial role in the biphenyl (B1667301) degradation pathway by catalyzing the hydrolytic cleavage of a carbon-carbon bond in its substrate.

Catalytic Function and Substrate Range of BphD

Kinetic Parameters of BphD from Burkholderia xenovorans LB400

| Substrate | kcat (s⁻¹) | Reference |

|---|---|---|

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | ~6 | rcsb.org |

The substrate specificity of BphD enzymes can differ between bacterial strains. For instance, the Bph enzymes from Pseudomonas pseudoalcaligenes KF707 have been shown to convert biphenyls with various substitutions, including halogen, hydroxyl, methyl, and nitro groups. nih.gov

Comparative Analysis of BphD Homologs Across Microbial Species

Comparison of BphD Homologs

| Microbial Species | Key Features | Reference |

|---|---|---|

| Burkholderia xenovorans LB400 | Well-characterized, effective in PCB degradation. | nih.gov |

| Pseudomonas pseudoalcaligenes KF707 | Broad substrate specificity for substituted biphenyls. | nih.gov |

| Rhodococcus sp. M5 | Unique amino acid sequence compared to other HOPD hydrolases. | nih.gov |

Substrate-Assisted Catalysis in BphD-mediated Hydrolysis

The catalytic mechanism of BphD involves a canonical Ser-His-Asp catalytic triad (B1167595). nih.gov However, research suggests that the hydrolysis of HOPDA by BphD proceeds via a substrate-assisted acylation mechanism. rsc.org In this proposed mechanism, a functional group of the substrate itself participates in the catalytic process. nih.govsjtu.edu.cn Specifically, the histidine residue of the catalytic triad (His265 in BphD from Burkholderia xenovorans LB400) is thought to play a key role in catalyzing the tautomerization of the substrate from its enol form to a keto intermediate prior to the hydrolytic cleavage. nih.gov This tautomerization step is a crucial prerequisite for the subsequent C-C bond cleavage. This mechanism expands the traditional role of the catalytic triad in serine hydrolases.

Position of 2-oxo-6-phenylhexa-3,5-dienoate within Bacterial Biphenyl Catabolic Pathways (Bph Pathway)

Sodium 2-oxo-6-phenylhexa-3,5-dienoate is the fourth intermediate in the upper biphenyl catabolic pathway, often referred to as the bph pathway. This pathway is responsible for the conversion of biphenyl to benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. ethz.ch

Upstream Enzymatic Conversion to 2-oxo-6-phenylhexa-3,5-dienoate

The formation of 2-oxo-6-phenylhexa-3,5-dienoate is the culmination of a three-step enzymatic cascade that acts on the biphenyl molecule:

Biphenyl Dioxygenase (BphA): This multi-component enzyme initiates the pathway by catalyzing the dihydroxylation of biphenyl to produce cis-2,3-dihydro-2,3-dihydroxybiphenyl.

Dihydrodiol Dehydrogenase (BphB): This enzyme then catalyzes the NAD+-dependent dehydrogenation of cis-2,3-dihydro-2,3-dihydroxybiphenyl to form 2,3-dihydroxybiphenyl.

2,3-Dihydroxybiphenyl 1,2-Dioxygenase (BphC): This enzyme catalyzes the meta-cleavage of the aromatic ring of 2,3-dihydroxybiphenyl, resulting in the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (the anionic form of which is 2-oxo-6-phenylhexa-3,5-dienoate).

Upstream Enzymes of the Biphenyl Catabolic Pathway

| Enzyme | Abbreviation | Reaction | Reference |

|---|---|---|---|

| Biphenyl Dioxygenase | BphA | Biphenyl → cis-2,3-dihydro-2,3-dihydroxybiphenyl | |

| Dihydrodiol Dehydrogenase | BphB | cis-2,3-dihydro-2,3-dihydroxybiphenyl → 2,3-dihydroxybiphenyl | |

| 2,3-Dihydroxybiphenyl 1,2-Dioxygenase | BphC | 2,3-dihydroxybiphenyl → 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid |

Downstream Metabolism of Products Derived from 2-oxo-6-phenylhexa-3,5-dienoate Hydrolysis

The two products of BphD-catalyzed hydrolysis, benzoic acid and 2-hydroxypenta-2,4-dienoate, are further metabolized by separate sets of enzymes, channeling them into central metabolic pathways.

Benzoic Acid Degradation: Benzoic acid is a common intermediate in the degradation of various aromatic compounds. In many aerobic bacteria, the degradation of benzoate proceeds through its conversion to catechol, which is then further catabolized via either ortho- or meta-cleavage pathways, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. researchgate.netethz.chnih.gov In some bacteria, benzoate can also be activated to benzoyl-CoA before ring reduction under anaerobic conditions or further modification in aerobic hybrid pathways. nih.govcsic.es In Burkholderia xenovorans LB400, both benzoate 1,2-dioxygenase and benzoyl-CoA pathways for benzoate degradation have been identified. nih.gov

2-Hydroxypenta-2,4-dienoate Metabolism: The aliphatic product, 2-hydroxypenta-2,4-dienoate, is metabolized through a series of enzymatic reactions. In the bph pathway of Burkholderia xenovorans LB400, this involves the action of a hydratase (BphH), an aldolase (B8822740) (BphI), and an acetaldehyde (B116499) dehydrogenase (BphJ), which convert 2-hydroxypenta-2,4-dienoate into pyruvate (B1213749) and acetyl-CoA, which are central metabolites. nih.gov

Divergent Catabolic Pathways Involving 2-oxo-6-phenylhexa-3,5-dienoate Analogs

The metabolic fate of 2-oxo-6-phenylhexa-3,5-dienoate and its analogs is not uniform across different microbial species and pathways. The structural variations in these meta-cleavage products, particularly the presence of substituents like chlorine atoms or bulky steroidal rings, necessitate distinct enzymatic machinery for their further catabolism. This leads to divergent pathways, two of which are detailed below.

Hydrolysis of Chlorinated 2-oxo-6-phenylhexa-3,5-dienoate Derivatives

The introduction of chlorine substituents onto the aromatic ring of precursor compounds results in the formation of chlorinated 2-oxo-6-phenylhexa-3,5-dienoate derivatives after meta-cleavage. The downstream processing of these chlorinated analogs presents a unique biochemical challenge. In many instances, the meta-cleavage of chlorocatechols can lead to the formation of highly reactive acyl halides. asm.orgnih.gov These compounds are known to be potent inactivators of catechol 2,3-dioxygenases, the enzymes responsible for the initial ring cleavage, thereby halting the degradation pathway. asm.org

However, some microorganisms have evolved specialized hydrolases that can effectively process these chlorinated meta-cleavage products. For example, Pseudomonas putida GJ31 has demonstrated the ability to degrade chlorobenzene (B131634) via a meta-cleavage pathway. asm.org This strain possesses a meta-cleavage enzyme that exhibits resistance to inactivation by the resulting acylchloride. asm.org This allows for the productive catabolism of 3-chlorocatechol (B1204754), which is dehalogenated during ring cleavage to yield 2-hydroxymuconic acid. asm.org Similarly, Pseudomonas cepacia P166 can metabolize monochlorobiphenyls, transiently forming chlorobenzoates and subsequently chlorocatechols that undergo meta-cleavage. nih.gov While the metabolism of 3-chlorocatechol in this strain was observed to be toxic due to the formation of an acyl halide, the organism still possessed the enzymatic capacity to process this intermediate. nih.gov

The enzymatic hydrolysis of these chlorinated dienones is a critical step that detoxifies the reactive intermediates and channels them into central metabolism. The enzymes involved must not only catalyze the hydrolysis of the carbon-carbon bond but also withstand the reactivity of the chlorinated substrate.

Table 1: Enzymatic Processing of Chlorinated Meta-Cleavage Products

| Organism | Initial Substrate | Key Intermediate | Outcome of Meta-Cleavage | Reference |

|---|---|---|---|---|

| Pseudomonas putida GJ31 | Chlorobenzene | 3-Chlorocatechol | Dehalogenation to 2-hydroxymuconic acid; enzyme resistant to inactivation. | asm.org |

| Pseudomonas cepacia P166 | Monochlorobiphenyls | 3-Chlorocatechol | Formation of a toxic acyl halide, impeding metabolism. | nih.gov |

| Rhodococcus opacus 1CP | Chlorinated aromatics | 3-Chlorocatechol | Utilizes a modified ortho-cleavage pathway to avoid toxic intermediates. | nih.gov |

Metabolism of Meta-Cleavage Products in Steroid Catabolism (e.g., HsaD activity)

In the realm of steroid catabolism by bacteria, analogs of 2-oxo-6-phenylhexa-3,5-dienoate are generated as intermediates. The bacterial degradation of complex molecules like cholesterol involves the sequential cleavage of the steroid rings. The opening of the A and B rings of the steroid nucleus leads to the formation of a meta-cleavage product that is structurally analogous to the subject compound, but with a significantly bulkier substituent.

A key enzyme in this process, particularly in Mycobacterium tuberculosis, is HsaD, a meta-cleavage product hydrolase. nih.govnih.gov HsaD belongs to the α/β-hydrolase superfamily and is responsible for the hydrolytic cleavage of a carbon-carbon bond in the steroid meta-cleavage product, 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oic acid (4,9-DHSA). nih.gov This enzymatic step is crucial for the complete degradation of the steroid molecule and is essential for the survival of M. tuberculosis within macrophages. nih.gov

The structure of HsaD reveals an active site cleft with a volume more than double that of related hydrolases involved in the catabolism of smaller aromatic compounds. nih.govnih.gov This structural feature is consistent with the enzyme's specificity for the large, bulky steroid-derived substrate. The hydrolysis of 4,9-DHSA by HsaD yields 2-hydroxyhexa-2,4-dienoic acid and 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid. oup.com The latter is then further metabolized, typically through β-oxidation, to completely break down the remaining carbon skeleton. oup.com The activity of HsaD and its homologs in other steroid-degrading bacteria exemplifies a divergent catabolic strategy for handling complex analogs of 2-oxo-6-phenylhexa-3,5-dienoate.

Table 2: HsaD Activity in Steroid Catabolism

| Enzyme | Organism | Substrate | Products | Significance | Reference |

|---|---|---|---|---|---|

| HsaD | Mycobacterium tuberculosis | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oic acid (4,9-DHSA) | 2-hydroxyhexa-2,4-dienoic acid and 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid | Essential for cholesterol catabolism and survival in macrophages. | nih.govnih.govoup.com |

Mechanistic and Structural Elucidation of 2 Oxo 6 Phenylhexa 3,5 Dienoate Hydrolases

Catalytic Mechanism of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Hydrolases

The catalytic action of HOPDA hydrolase is a well-coordinated process involving several key steps and amino acid residues within the enzyme's active site. Like many hydrolases, its mechanism relies on a canonical catalytic triad (B1167595) to facilitate the cleavage of a stable carbon-carbon bond. nih.govwikipedia.org

The hydrolysis of HOPDA proceeds through a two-part covalent catalysis mechanism: acylation and deacylation. gonzaga.edu

Acylation: The reaction is initiated by the nucleophilic attack of a highly reactive serine residue on a carbonyl carbon of the substrate. nih.govbbk.ac.uk This attack forms a tetrahedral intermediate, which is stabilized by interactions within the active site. The intermediate then collapses, leading to the cleavage of the C-C bond and the formation of a covalent acyl-enzyme intermediate. The first product, 2-hydroxypenta-2,4-dienoate, is released at this stage.

Deacylation: In the second phase, a water molecule enters the active site and acts as a nucleophile. gonzaga.edu Assisted by the catalytic residues, the water molecule attacks the acyl-enzyme intermediate. gonzaga.edu This generates another tetrahedral intermediate, which subsequently breaks down to release the second product, benzoate (B1203000), and regenerate the free, active enzyme. gonzaga.edu

The efficiency of HOPDA hydrolase is largely attributed to a catalytic triad composed of three amino acid residues: Serine (Ser), Histidine (His), and Aspartate (Asp). bbk.ac.uk These residues are brought into a precise orientation by the enzyme's three-dimensional structure, forming a charge-relay network that activates the serine nucleophile. wikipedia.orgbbk.ac.uk

Serine (Ser): Acts as the primary nucleophile, directly attacking the substrate to form a covalent bond.

Histidine (His): Functions as a general acid-base catalyst. It first accepts a proton from the serine residue, increasing its nucleophilicity for the attack (acting as a base). wikipedia.org It later donates a proton to the leaving group to facilitate its departure and activates the water molecule for the deacylation step (acting as an acid). gonzaga.edu

Aspartate (Asp): The aspartate residue is hydrogen-bonded to the histidine, which serves to correctly orient the histidine imidazole (B134444) ring and increase its basicity (pKa). wikipedia.orggonzaga.edu This alignment ensures efficient proton transfer from the serine to the histidine, stabilizing the positive charge that develops on the histidine during the transition state. gonzaga.edubbk.ac.uk

This coordinated action of the triad dramatically lowers the activation energy of the reaction, enabling the rapid hydrolysis of the substrate under physiological conditions. gonzaga.edu

Structural Biology of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Hydrolases

The three-dimensional structure of HOPDA hydrolases reveals the molecular basis for their catalytic activity and substrate specificity. X-ray crystallography has been instrumental in elucidating the architecture of these enzymes.

Crystal structures of HOPDA hydrolases, such as BphD from various bacterial strains, have been resolved. drugbank.comscispace.com These structures show that the enzymes belong to the α/β-hydrolase fold superfamily. nih.gov The core of the enzyme consists of a central β-sheet surrounded by α-helices.

The active site is located in a cavity within the protein, and it is here that the catalytic triad (e.g., Ser, His, Asp) is found. gonzaga.edu The precise spatial arrangement of these residues is a hallmark of this enzyme family and is essential for catalysis. bbk.ac.uk The active site also contains an "oxyanion hole," typically formed by backbone amide groups, which stabilizes the negative charge on the oxygen atom of the tetrahedral intermediates formed during both the acylation and deacylation steps. nih.gov

The binding of the substrate to the active site can induce conformational changes in the enzyme. Structural comparisons of the enzyme with and without a bound substrate or inhibitor suggest that certain residues within the substrate-binding pocket are flexible. For instance, the orientation of specific arginine and tryptophan residues in the active site can differ, indicating that these residues may move to accommodate the substrate and facilitate the catalytic process. researchgate.net These ligand-dependent dynamics are crucial for positioning the substrate correctly relative to the catalytic triad and for the subsequent release of products. ontosight.ai

Molecular Interactions within the Enzyme-Substrate Complex

Structural studies, primarily through X-ray crystallography, of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) have provided significant insights into the molecular interactions that facilitate substrate binding and catalysis. BphD belongs to the α/β-hydrolase superfamily and possesses a canonical catalytic triad composed of serine, histidine, and aspartate residues. rsc.org

In the active site of BphD from Burkholderia xenovorans LB400, the substrate, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), is positioned through a series of specific interactions with key amino acid residues. The catalytic residue His265 forms a hydrogen bond with the 2-hydroxy/oxo group of the substrate. nih.gov This interaction is believed to be crucial for the catalytic mechanism, potentially by facilitating the ketonization of the substrate. nih.gov

The crystal structure of a variant of BphD (S112C) in complex with HOPDA has revealed further details of the enzyme-substrate interactions. These studies highlight the roles of conserved active site residues in binding the dienoate portion of the substrate, correctly orienting it for nucleophilic attack by the catalytic serine. nih.gov

| Key Interacting Residue | Role in Catalysis | Reference |

| Ser112 | Nucleophile in the catalytic triad. | rsc.org |

| His265 | General base, activates the serine nucleophile and interacts with the substrate's hydroxyl group. | nih.gov |

| Asp237 | Stabilizes the protonated state of the histidine residue in the catalytic triad. | rsc.org |

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies on 2-oxo-6-phenylhexa-3,5-dienoate Hydrolysis

To elucidate the intricate details of the catalytic mechanism at a subatomic level, researchers have employed hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. These computational methods allow for the study of bond-breaking and bond-forming events within the enzyme's active site, providing a dynamic view of the reaction.

Elucidation of Transition States and Reaction Pathways

QM/MM studies on BphD have been instrumental in mapping out the reaction pathway for the hydrolysis of HOPDA. These investigations support a substrate-assisted acylation mechanism that proceeds through a catalytic triad of Ser-His-Asp. nih.gov The reaction is understood to occur in two main stages: acylation and deacylation.

During the acylation phase, the catalytic serine, activated by the histidine residue, performs a nucleophilic attack on a carbonyl carbon of the substrate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the cleavage of a C-C bond and the formation of an acyl-enzyme intermediate. The first product, 2-hydroxypenta-2,4-dienoic acid, is subsequently released. nih.gov

In the deacylation step, a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which then breaks down to release the second product, benzoic acid, and regenerate the active site of the enzyme. nih.gov The QM/MM calculations have provided detailed energetic profiles of these steps, identifying the transition states and intermediates along the reaction coordinate.

Computational Modeling of Electrostatic Influences on Catalysis

The catalytic efficiency of enzymes is profoundly influenced by the electrostatic environment of their active sites. Computational models have been developed to understand these electrostatic contributions to the catalysis of hydrolases. While specific electrostatic potential mapping studies for BphD are not extensively detailed in the available literature, the principles derived from QM/MM and structural studies provide a clear picture of the electrostatic landscape.

The active site of BphD is a highly polar environment, shaped by the arrangement of the catalytic triad and other surrounding residues. The electrostatic field generated by these residues is critical for stabilizing the charged transition states that occur during the hydrolysis reaction. For instance, the negative charge that develops on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediates is stabilized by an "oxyanion hole," a common feature in serine hydrolases, which is formed by the backbone amides of certain residues.

The QM/MM studies implicitly account for these electrostatic effects. The interactions between the quantum mechanical region (the substrate and key active site residues) and the molecular mechanical region (the rest of the protein and solvent) include electrostatic terms. These calculations have demonstrated that the protein environment plays a crucial role in lowering the activation energy of the reaction by providing electrostatic stabilization to the transition states, a hallmark of enzyme catalysis. nih.gov The precise orientation of dipoles from active site residues creates an electric field that favors the charge distribution of the transition state over that of the substrate, thereby accelerating the reaction.

Regulation and Evolution of 2 Oxo 6 Phenylhexa 3,5 Dienoate Metabolizing Enzymes

Genetic Organization and Expression of BphD and Related Genes

The genes encoding the enzymes for biphenyl (B1667301) and polychlorinated biphenyl (PCB) degradation, including bphD, are typically found in organized clusters, which are subject to precise transcriptional control.

The genetic architecture of the biphenyl catabolic pathway shows significant diversity among different bacterial strains. The genes, referred to as bph genes, are often organized into one or more operons. An operon is a functional unit of DNA containing a cluster of genes under the control of a single promoter. frontiersin.org

In Gram-negative bacteria like Pseudomonas pseudoalcaligenes KF707, the bph gene cluster is chromosomally encoded and has a complex organization: (orf0)bphA1A2(orf3)bphA3A4BCX0X1X2X3D. nih.govresearchgate.net The bphD gene, which codes for the hydrolase that acts on 2-oxo-6-phenylhexa-3,5-dienoate, is located at the end of this cluster. nih.govnih.gov In Burkholderia xenovorans LB400, another well-studied biphenyl degrader, the bph operon also contains the necessary genes for the upper biphenyl degradation pathway. researchgate.net

In Gram-positive bacteria, such as Rhodococcus species, the organization of the bph gene cluster can vary. For instance, in Rhodococcus sp. strain R04, a novel 8.7-kb fragment containing bphA1A2A3A4, bphB, bphC, and bphD has been identified. nih.govresearchgate.net The gene order in Rhodococcus sp. strain RHA1 is bphA1A2A3A4-bphC-bphB, which differs from the arrangements found in other PCB-degrading bacteria. nih.gov This variability in gene organization suggests that these catabolic pathways have been assembled and rearranged through evolutionary processes, likely involving horizontal gene transfer via mobile genetic elements like plasmids and transposons. frontiersin.org

Table 1: Examples of bph Gene Cluster Organization in Different Bacteria

| Bacterial Strain | Gene Cluster Organization | Reference |

| Pseudomonas pseudoalcaligenes KF707 | (orf0)bphA1A2(orf3)bphA3A4BCX0X1X2X3D | nih.gov |

| Rhodococcus sp. R04 | bphA1A2A3A4, bphB, bphC, bphD | nih.gov |

| Rhodococcus sp. RHA1 | bphA1A2A3A4-bphC-bphB | nih.gov |

| Burkholderia xenovorans LB400 | bphA1A2A3A4BCKHJID | researchgate.netresearchgate.net |

The expression of the bph operons is tightly regulated to ensure that the degradative enzymes are synthesized only when the substrate is present, thus conserving cellular energy. frontiersin.org This regulation occurs at the transcriptional level and involves a variety of regulatory proteins and inducer molecules.

In Pseudomonas pseudoalcaligenes KF707, a sophisticated two-tiered regulatory system governs the bph genes. researchgate.netresearchgate.net This system involves two main regulatory proteins:

BphR2 : A LysR-type transcriptional regulator that positively regulates the upper pathway genes (bphA1A2A3A4BC). It is activated by the presence of biphenyl. nih.govasm.org

BphR1 (formerly Orf0) : A GntR-family regulator that controls the expression of itself, the lower pathway genes (bphX0X1X2X3), and bphD. nih.govnih.gov

The key inducer molecule for BphR1 is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), the acidic form of the compound this article focuses on. nih.govasm.org When biphenyl is present, BphR2 activates the transcription of the upper pathway genes, leading to the production of HOPD. nih.gov HOPD then binds to and activates BphR1, which in turn promotes the transcription of the genes required for the further breakdown of HOPD, including bphD. nih.govasm.org

In other bacteria, different regulatory mechanisms are employed. For example, in Rhodococcus sp. strain M5, a two-component signal transduction system involving a sensor histidine kinase (BpdS) and a response regulator (BpdT) controls the bpd (biphenyl degradation) genes. nih.gov In contrast, some systems are negatively regulated. In Ralstonia eutropha A5 and Pseudomonas sp. KKS102, a repressor protein from the GntR family, BphS, downregulates the bph operon in the absence of an inducer. nih.govnih.gov

Evolutionary Relationships Among Meta-Cleavage Product Hydrolases

BphD is a member of a larger group of enzymes known as meta-cleavage product (MCP) hydrolases. These enzymes belong to the extensive α/β hydrolase superfamily and share a common evolutionary origin despite variations in their substrate preferences. ubc.ca

Phylogenetic analyses, which study the evolutionary relatedness among different organisms or genes, have been used to classify MCP hydrolases. researchgate.netnih.gov These studies, based on amino acid sequence comparisons, reveal that MCP hydrolases can be divided into distinct classes or groups. researchgate.net BphD enzymes from various biphenyl-degrading bacteria typically cluster together within one of these groups, indicating a shared ancestry and a close evolutionary relationship. researchgate.net

For instance, phylogenetic trees constructed using sequences of various MCP hydrolases show a clear separation of enzymes based on their substrate specificities. researchgate.net The evolutionary divergence within the MCP hydrolase family has allowed different bacterial species to adapt to degrade a wide array of aromatic compounds found in nature. The relationship between BphD and other hydrolases, such as those involved in the degradation of naphthalene (B1677914) or toluene, can be traced through these phylogenetic trees, providing insights into how these catabolic pathways have evolved. frontiersin.org

The α/β hydrolase superfamily is one of the largest and most functionally diverse groups of enzymes known. wikipedia.orgoup.com Members of this superfamily share a conserved α/β-sheet core structure but exhibit a vast range of catalytic functions, acting on substrates with C-C, C-O, and C-N bonds. nih.govebi.ac.uk This family includes enzymes such as lipases, proteases, esterases, dehalogenases, and epoxide hydrolases. wikipedia.org

BphD and other MCP hydrolases are a prime example of this diversity, as they specialize in the hydrolysis of a relatively unreactive C-C bond in the meta-cleavage products of catecholic compounds. ubc.ca The catalytic mechanism typically involves a Ser-His-Asp catalytic triad (B1167595), a common feature of this superfamily. ubc.caacs.org However, the specific amino acid residues that form the substrate-binding pocket determine the enzyme's specificity. nih.gov

While BphD from biphenyl-degrading pathways is highly efficient at hydrolyzing 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, other homologous hydrolases from different pathways are adapted to different substrates. researchgate.net For example, DxnB2 from Sphingomonas wittichii RW1, which is also an MCP hydrolase, is more efficient at hydrolyzing chlorinated versions of HOPDA that can be inhibitory to BphD. ubc.caresearchgate.net This diversity in substrate specificity is a result of evolutionary pressure, allowing microorganisms to colonize diverse ecological niches rich in different aromatic compounds. oup.com

Bioremediation Applications and Engineered Biocatalysts for Aromatic Compound Degradation

The microbial degradation pathway involving 2-oxo-6-phenylhexa-3,5-dienoate is of significant interest for bioremediation—the use of biological agents to clean up contaminated sites. nih.govinig.pl Many industrial pollutants, such as PCBs and other aromatic hydrocarbons, are persistent and toxic. ethz.ch Bacteria that possess the bph pathway can break down these harmful compounds into less toxic substances. researchgate.net

Bioaugmentation, the process of adding specialized microbes to a contaminated site, is a common bioremediation strategy for PCB-polluted soils and water. nih.gov Strains of Pseudomonas, Burkholderia, and Rhodococcus are often used for this purpose due to their robust biphenyl-degrading capabilities. nih.gov

To enhance the efficiency and broaden the range of pollutants that can be degraded, scientists are using enzyme engineering techniques to create improved biocatalysts. portlandpress.comau.dk Much of this effort has focused on the initial enzyme of the pathway, biphenyl dioxygenase (BphA), as it is a major determinant of which PCB congeners can be metabolized. eltislab.comosti.gov By modifying the active site of BphA, researchers have created variants with enhanced activity towards a wider range of PCBs, including those that are poorly degraded by wild-type enzymes. eltislab.comosti.gov

Strategies for Enhancing Catabolic Efficiency through Enzyme Engineering

To improve the breakdown of recalcitrant aromatic compounds, including intermediates like 2-oxo-6-phenylhexa-3,5-dienoate, significant research has focused on enhancing the catalytic efficiency of the involved enzymes through protein engineering. Techniques such as site-directed mutagenesis and directed evolution have been applied to key enzymes in the biphenyl degradation pathway.

Site-directed mutagenesis allows for targeted modifications of amino acid residues within an enzyme's active site or other critical regions to improve its activity, stability, or substrate specificity. For the 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD), which acts on a compound structurally similar to Sodium 2-oxo-6-phenylhexa-3,5-dienoate, studies have identified key residues in the catalytic triad (typically Ser-His-Asp) that are essential for its hydrolytic activity. researchgate.net By creating specific mutations in and around the active site, researchers have been able to enhance the enzyme's catalytic efficiency. For example, a study on the BphD from Dyella ginsengisoli identified a non-active-site residue, Met148, that plays a crucial role in catalytic efficiency, demonstrating that modifications outside the immediate active site can have significant impacts. researchgate.net

Computational design has also emerged as a powerful tool in enzyme engineering. By creating models of the enzyme's structure and its interaction with the substrate, researchers can predict mutations that are likely to improve its function. This approach can be used to redesign the active site to better accommodate a specific substrate or to stabilize the enzyme structure, leading to increased activity and longevity under industrial conditions. Recent advances in deep learning have enabled the design of novel serine hydrolases with significantly improved efficiencies. bakerlab.org

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This involves creating a large library of enzyme variants through random mutagenesis or DNA shuffling, followed by a high-throughput screening or selection process to identify mutants with improved performance. This strategy has been successfully applied to various hydrolases to enhance their activity and stability. nih.gov While specific examples focusing solely on 2-oxo-6-phenylhexa-3,5-dienoate are limited, the principles and successes in engineering related hydrolases provide a clear roadmap for improving the enzymes that metabolize this compound.

The following table summarizes some of the key amino acid mutations and their effects on hydrolase activity, based on studies of related enzymes:

| Enzyme/Organism | Mutation | Effect on Catalytic Efficiency | Reference |

| LXYL-P1-1 from Lentinula edodes | I368E | 1.5-fold increase in β-xylosidase activity | nih.gov |

| LXYL-P1-1 from Lentinula edodes | V91S/I368E | 3.2-fold increase in β-xylosidase activity | nih.gov |

| C-C hydrolase BphD from Dyella | Met148 | Key role in catalytic efficiency | researchgate.net |

Adaptation of Microbial Consortia for Xenobiotic Biotransformation

The complete and efficient degradation of complex xenobiotic compounds in the environment often relies on the synergistic activities of microbial consortia. nih.govfrontiersin.orgresearchgate.net A single microbial species may only be able to carry out a few steps of a degradation pathway, leading to the accumulation of intermediate products. In contrast, a microbial consortium can harbor a wider range of catabolic capabilities, allowing for the complete mineralization of the target compound. nih.govfrontiersin.orgresearchgate.net

Microbial consortia adapt to the presence of xenobiotics through various mechanisms. One key aspect is metabolic cross-feeding, where the product of one microorganism's metabolic activity serves as the substrate for another. mdpi.com In the context of aromatic compound degradation, one species might be responsible for the initial ring-opening of a compound like biphenyl, producing intermediates such as 2-oxo-6-phenylhexa-3,5-dienoate. Another species in the consortium may then specialize in the further breakdown of these intermediates, preventing their accumulation and driving the degradation pathway forward.

The adaptation of these consortia is also driven by horizontal gene transfer, which allows for the rapid dissemination of catabolic genes within the microbial community. Plasmids carrying the genes for xenobiotic degradation can be transferred between different species, enabling the community as a whole to acquire new metabolic capabilities in response to environmental pressures.

The table below provides examples of microbial consortia and their effectiveness in degrading aromatic compounds:

| Consortium Composition | Target Compound(s) | Degradation Efficiency | Reference |

| Five culturable bacteria including Mycobacterium, Novosphingobium pentaromativorans PY1, and Bacillus sp. | Pyrene | Three-fold higher than single strain | mdpi.com |

| Lysinibacillus, Paenibacillus, Gordonia, and Cupriavidus spp. | Naphthalene and anthracene | Able to use as sole carbon source | nih.govfrontiersin.org |

| Synthetic bacterial consortium | Benzene (B151609), toluene, ethyl benzene, m-xylene, chlorobenzene (B131634), p-chlorotoluene, and p-chlorotrifluorotoluene | 77% total degradation | nih.gov |

Chemical Synthesis and Derivative Chemistry of 2 Oxo 6 Phenylhexa 3,5 Dienoate

Methodologies for Chemical Synthesis of 2-oxo-6-phenylhexa-3,5-dienoate and Analogs

While direct, documented methods for the synthesis of Sodium 2-oxo-6-phenylhexa-3,5-dienoate are scarce, its structure lends itself to several established synthetic strategies, including chemo-enzymatic approaches that offer high selectivity and stereocontrol.

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions. For a molecule like 2-oxo-6-phenylhexa-3,5-dienoate, a plausible chemo-enzymatic route could involve an aldol (B89426) condensation. Enzymes such as aldolases are known to catalyze the formation of carbon-carbon bonds with high stereoselectivity. thieme-connect.comnih.gov

A hypothetical chemo-enzymatic synthesis could be envisioned as follows:

Enzymatic Aldol Condensation: An aldolase (B8822740), potentially a pyruvate (B1213749) aldolase like NahE, could catalyze the condensation of pyruvate with cinnamaldehyde. thieme-connect.com This would form a 2-oxo-4-phenyl-3-butenoic acid intermediate. The enzyme NahE has been shown to be effective in catalyzing the condensation of pyruvate with a variety of aldehydes to produce α,β-unsaturated 2-oxo acids. thieme-connect.com

Chain Extension: The resulting intermediate could then be subjected to a chemical chain extension method, such as a Wittig reaction or a further aldol condensation with acetaldehyde (B116499) under controlled conditions, to introduce the additional two carbons and the second double bond of the diene system. A chemo-enzymatic approach combining carboxylic acid reduction with a subsequent Wittig reaction has been demonstrated for the synthesis of α,β-unsaturated esters, highlighting the feasibility of such hybrid strategies. nih.gov

This multi-step process would leverage the stereocontrol of the enzymatic step and the reliability of well-established chemical transformations.

The stereoselective synthesis of chiral α-keto acids is a significant area of research, often employing chiral auxiliaries, asymmetric catalysis, or biocatalysis. acs.org In the context of 2-oxo-6-phenylhexa-3,5-dienoate, which could possess chirality depending on the geometry of the double bonds and potential substitution, achieving enantiomeric purity would be crucial for studying its biological activities.

Biocatalytic methods, particularly the use of 2-oxoacid aldolases, are highly effective for the stereoselective synthesis of 4-hydroxy-2-oxoacid products, which can serve as chiral building blocks. nih.gov While this doesn't directly yield the target dienoate, it underscores the potential of enzymes to control stereochemistry in related systems.

Should a chiral center be introduced into the 2-oxo-6-phenylhexa-3,5-dienoate scaffold, for example through substitution, asymmetric synthesis could be approached using organocatalysis. Organocatalytic Michael additions to α,β-unsaturated ketones are well-documented for creating stereocenters with high enantioselectivity. mdpi.comorganic-chemistry.org

Synthesis and Characterization of Substituted 2-oxo-6-phenylhexa-3,5-dienoate Derivatives

The synthesis of derivatives of 2-oxo-6-phenylhexa-3,5-dienoate would be essential for exploring its structure-activity relationships and for developing molecular tools for biological studies.

Structural modifications of a lead compound are a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For 2-oxo-6-phenylhexa-3,5-dienoate, key areas for modification would include the phenyl ring and the dienone backbone.

Phenyl Ring Substitution: The introduction of various substituents (e.g., hydroxyl, methoxy, halogen, nitro groups) onto the phenyl ring could significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, would affect how the molecule interacts with biological targets. For instance, the biological activity of phenolic lipids is known to be influenced by the nature and position of substituents on the aromatic ring. nih.govmdpi.com

Backbone Modification: Alterations to the dienone chain, such as saturation of one of the double bonds or the introduction of alkyl or other functional groups, would change the molecule's conformation and reactivity. The α,β-unsaturated ketone moiety is a known Michael acceptor and can react with nucleophilic residues in proteins, a property that is often exploited in the design of enzyme inhibitors. wikipedia.orgmasterorganicchemistry.com

The following table outlines potential structural modifications and their predicted impact on biological recognition:

| Modification Site | Type of Modification | Potential Impact on Biological Recognition |

| Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3, -OH) | May enhance hydrogen bonding interactions with target proteins. |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Could alter the electronic character of the conjugated system, affecting reactivity and binding affinity. |

| Phenyl Ring | Introduction of halogens (e.g., -F, -Cl, -Br) | Can increase lipophilicity, potentially improving membrane permeability. May also participate in halogen bonding. |

| Dienone Backbone | Saturation of one double bond | Reduces the rigidity of the molecule, allowing for more conformational flexibility, which could alter binding to a specific target. |

| Dienone Backbone | Introduction of alkyl groups | Increases steric bulk, which could enhance selectivity for a particular binding pocket. |

| Carboxylate Group | Esterification or amidation | Masks the negative charge, increasing lipophilicity and potentially converting the molecule into a prodrug. |

The α-keto acid and α,β-unsaturated carbonyl motifs present in 2-oxo-6-phenylhexa-3,5-dienoate are features found in numerous enzyme inhibitors. nih.govnih.gov This suggests that the scaffold could be a valuable starting point for the development of molecular probes and inhibitors.

Enzyme Inhibition: α-keto acids are known inhibitors of various enzymes, often acting as transition-state analogs. The design of potent and selective inhibitors frequently involves modifying the scaffold to optimize interactions with the enzyme's active site. acs.org Derivatives of 2-oxo-6-phenylhexa-3,5-dienoate could be designed to target enzymes involved in metabolic pathways that process similar substrates.

Molecular Probes: By incorporating reporter groups, such as fluorescent tags or biotin (B1667282), into the 2-oxo-6-phenylhexa-3,5-dienoate structure, molecular probes could be developed. These probes would be instrumental in identifying the cellular targets of the parent compound and in studying its mechanism of action. The synthesis of such probes would likely involve functionalizing the phenyl ring or a less reactive position on the dienone backbone to attach the reporter group without abolishing biological activity.

The following table summarizes potential probe and inhibitor designs based on the 2-oxo-6-phenylhexa-3,5-dienoate scaffold:

| Derivative Type | Design Strategy | Potential Application |

| Irreversible Inhibitor | Enhance the Michael acceptor reactivity of the dienone system. | Covalently modify and inactivate target enzymes, useful for target identification and validation. |

| Competitive Inhibitor | Mimic the structure of a natural substrate for a target enzyme. | Reversibly bind to the active site, allowing for the study of enzyme kinetics and for therapeutic applications. |

| Fluorescent Probe | Attach a fluorophore to the phenyl ring. | Visualize the subcellular localization of the compound and its interactions with cellular components. |

| Affinity-Based Probe | Incorporate a biotin tag for pull-down experiments. | Isolate and identify the protein targets of the compound from complex biological samples. |

Advanced Methodologies in 2 Oxo 6 Phenylhexa 3,5 Dienoate Research

Isotopic Labeling and Mechanistic Probes in Enzymatic Studies

Isotopic labeling is a powerful tool for elucidating the mechanisms of enzymatic reactions by tracing the fate of atoms through complex transformations. In the context of the biphenyl (B1667301) degradation pathway, which produces 2-oxo-6-phenylhexa-3,5-dienoate, studies have employed isotopes of oxygen (¹⁸O) to probe the mechanism of dioxygenase enzymes. These enzymes, such as biphenyl-2,3-diol (B71989) 1,2-dioxygenase, are responsible for the aromatic ring cleavage that leads to the formation of the dienolate. By conducting the enzymatic reaction in an atmosphere containing ¹⁸O₂, researchers can determine whether one or both atoms of molecular oxygen are incorporated into the product, providing crucial insights into the reaction mechanism.

Mechanistic probes, which are substrate analogs designed to react in a specific manner within the enzyme's active site, have also been instrumental. These probes can help to identify and characterize reaction intermediates, transition states, and the roles of specific amino acid residues in catalysis. For instance, substrate analogs with altered electronic or steric properties can reveal the geometric and electronic requirements for substrate binding and turnover by the hydrolase that acts on 2-oxo-6-phenylhexa-3,5-dienoate.

Site-Directed Mutagenesis and Enzyme Engineering for Functional Analysis

Site-directed mutagenesis has been a cornerstone in the functional analysis of the enzymes that metabolize 2-oxo-6-phenylhexa-3,5-dienoate. This technique allows researchers to make precise changes to the amino acid sequence of an enzyme, enabling the investigation of the role of individual residues in substrate binding, catalysis, and protein stability. For example, mutagenesis of conserved histidine and glutamate (B1630785) residues in the active site of 2,3-dihydroxybiphenyl 1,2-dioxygenase has been shown to be critical for iron coordination and catalytic activity. normalesup.org By altering amino acids in the substrate-binding pocket, researchers have been able to modify the substrate specificity of these enzymes, a key aspect of enzyme engineering. nih.gov

Enzyme engineering efforts have focused on improving the catalytic efficiency and stability of enzymes in the biphenyl degradation pathway. Techniques such as directed evolution and rational design have been employed to create mutant enzymes with enhanced capabilities for bioremediation purposes. For instance, engineering the 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase could lead to variants with increased activity towards a broader range of substituted dienolates, which are often produced from the degradation of various PCB congeners.

| Enzyme | Organism | Mutagenesis Target | Observed Effect |

| 2,3-dihydroxybiphenyl 1,2-dioxygenase | Sphingomonas sp. Strain BN6 | Active site residues | Altered catalytic efficiency and stability nih.gov |

| Toluene Dioxygenase (related system) | Pseudomonas putida | Alpha subunit conserved histidines | Impact on iron center and catalytic activity normalesup.org |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | Rhodococcus sp. M5 | Conserved serine in VGNS(M/F)GG motif | Implied role in catalysis from sequence analysis nih.gov |

Spectroscopic Techniques for Characterizing Enzyme-Substrate Interactions and Reaction Intermediates

A variety of spectroscopic techniques are employed to characterize the interactions between enzymes and their substrates, as well as to detect and identify transient reaction intermediates. UV-Visible spectrophotometry is commonly used to monitor the enzymatic conversion of 2,3-dihydroxybiphenyl to the yellow meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, due to the distinct absorbance properties of the product. nih.govresearchgate.net This allows for real-time kinetic analysis of the dioxygenase and hydrolase enzymes.

Mass spectrometry is another critical tool, utilized for the identification of metabolic products. nih.govresearchgate.net By analyzing the mass-to-charge ratio of molecules in a sample, researchers can confirm the structure of expected metabolites and identify novel or unexpected products, providing a more complete picture of the metabolic pathway. Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to elucidate the detailed chemical structure of the meta-cleavage product and its derivatives. researchgate.net

More advanced spectroscopic methods, such as X-ray crystallography, have provided high-resolution three-dimensional structures of enzymes like biphenyl-2,3-diol 1,2-dioxygenase. wikipedia.org These structures reveal the architecture of the active site, the coordination of the catalytic metal ion (typically iron), and the mode of substrate binding, all of which are essential for a detailed understanding of the enzyme's mechanism. As of late 2007, 16 structures have been solved for this class of enzymes. wikipedia.org

High-Throughput Screening for Novel 2-oxo-6-phenylhexa-3,5-dienoate Metabolizing Enzymes and Pathways

High-throughput screening (HTS) methods have revolutionized the discovery of new enzymes and metabolic pathways for the degradation of aromatic compounds. These techniques allow for the rapid screening of large libraries of microorganisms, metagenomic libraries, or enzyme variants for a desired catalytic activity. For the discovery of novel 2-oxo-6-phenylhexa-3,5-dienoate metabolizing enzymes, HTS assays are often based on colorimetric or fluorometric detection of product formation. For example, the appearance of the yellow color of the meta-cleavage product can be used as a simple and effective screen for active dioxygenase enzymes. nih.gov

More sophisticated HTS assays can be developed using coupled enzyme reactions that lead to a fluorescent signal, enabling highly sensitive detection in a microplate format. biorxiv.org These assays are invaluable for screening large numbers of samples to identify novel enzymes from environmental sources or to evaluate the results of directed evolution experiments aimed at improving enzyme function. The application of proteomics and genomics approaches has also proven effective in screening and identifying candidate proteins and genes involved in the metabolism of aromatic compounds in biphenyl/PCB-degrading bacteria. kyoto-u.ac.jp

| Screening Method | Principle | Application in Biphenyl Pathway |

| Colorimetric Assay | Detection of colored product | Screening for 2,3-dihydroxybiphenyl dioxygenase activity based on the yellow color of the meta-cleavage product. nih.gov |

| Gas Chromatography | Separation and detection of volatile compounds | Assessing the degradation of various PCB congeners by microorganisms. nih.gov |

| Proteomics (2D-DIGE) | Differential protein expression analysis | Identifying upregulated enzymes in the presence of biphenyl. kyoto-u.ac.jp |

| Fluorescence-based HTS | Coupled enzyme reaction producing a fluorescent signal | Potential for screening hydrolase activity or other downstream enzymes. biorxiv.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2-oxo-6-phenylhexa-3,5-dienoate, and how can reaction yields be optimized?

- Methodological Answer : The sodium salt can be synthesized via saponification of ester precursors like ethyl (3E,5E)-6-phenylhexa-3,5-dienoate, as described in analogous protocols. Key steps include:

- Phosphonium ylide generation : Triphenylphosphine and ethyl-4-bromobutanoate are refluxed in toluene to form a phosphonium intermediate.

- Wittig reaction : Trans-cinnamaldehyde is added to generate the conjugated dienoate ester.

- Salt formation : Hydrolysis of the ester group under basic conditions (e.g., NaOH) yields the sodium carboxylate. Optimization involves controlling reaction temperature (65°C for Wittig step), solvent polarity, and purification via flash chromatography. Reported yields for ester intermediates are ~46% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for conjugated diene systems (δ 5.5–7.0 ppm for olefinic protons) and aromatic protons (δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 258.1106 Da) validates molecular composition .

- Chromatography : Reverse-phase HPLC with UV detection (λ ~250–300 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Advanced Research Questions

Q. How does this compound participate in substrate-assisted enzymatic mechanisms, particularly in hydrolase-mediated reactions?

- Methodological Answer : The compound acts as a ketonized intermediate in hydrolase catalysis. For example, in MCP hydrolases:

- Substrate ketonization : The sodium salt stabilizes a conjugated dienolate structure, facilitating nucleophilic attack at the C2 carbonyl.

- Oxygen exchange : The C2 position undergoes rapid H/D exchange in aqueous environments, necessitating deuterated solvents for mechanistic studies.

- Experimental design : Use stopped-flow kinetics and isotopic labeling (¹⁸O/²H) to track substrate turnover and active-site interactions .

Q. What methodological considerations are critical when designing molecular docking studies to evaluate the interaction between this compound and kinase enzymes like Sgk3?

- Methodological Answer :

- Protein preparation : Resolve the kinase’s active-site conformation (e.g., Ser/Thr residues) via X-ray crystallography or homology modeling.

- Ligand parameterization : Assign partial charges to the sodium salt’s carboxylate and dienone groups using quantum mechanical calculations (e.g., DFT).

- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling to model hydrogen bonding (e.g., Thr-mediated interactions). Validate results via MD simulations and binding free energy calculations (MM-PBSA) .

Q. How can researchers address contradictions in experimental data arising from the compound’s susceptibility to oxygen exchange in aqueous environments?

- Methodological Answer :

- Controlled conditions : Conduct kinetic assays in deuterated buffers (D₂O) to minimize isotopic interference.

- Spectroscopic monitoring : Use real-time FT-IR or Raman spectroscopy to track oxygen exchange at C2.

- Data reconciliation : Compare computational predictions (e.g., DFT for tautomeric stability) with experimental NMR/MS data to resolve structural ambiguities .

Data Contradiction Analysis

- Example Issue : Discrepancies in enzymatic activity assays may arise from the compound’s instability in aqueous media.

- Resolution : Pre-equilibrate the compound in assay buffers, validate stability via LC-MS before kinetics, and use non-aqueous co-solvents (e.g., DMSO ≤1%) where feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.